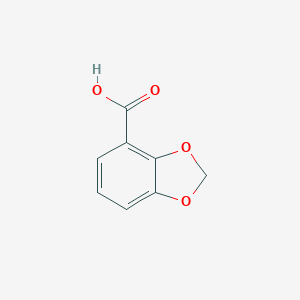
1,3-Benzodioxol-4-carbonsäure
Übersicht
Beschreibung
“1,3-Benzodioxole-4-carboxylic acid” is a chemical compound with the molecular formula C8H6O4 . It has been used as a convenient catechol precursor in the synthesis of siderophore vectors suitable for antibiotic Trojan horse strategies .
Synthesis Analysis
The synthesis of 1,3-Benzodioxole derivatives has been reported in several studies. For instance, a study reported the use of computer-aided drug discovery approaches to develop a potent lead compound by screening artificial chemicals on the basis of the auxin receptor TIR1 . A series of N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamides, K-1 to K-22, were designed and synthesized .
Molecular Structure Analysis
The molecular structure of 1,3-Benzodioxole-4-carboxylic acid consists of a benzodioxole ring attached to a carboxylic acid group . The benzodioxole ring is a heterocyclic compound consisting of a benzene ring fused to a 1,3-dioxole ring .
Chemical Reactions Analysis
The introduction of electron-withdrawing groups (3-Cl, 3-Br, 3-I) was found to enhance the bioactivity of target compounds, while the electron-donating groups (3-CH3, 3-OCH3) led to a decrease in activity .
Physical And Chemical Properties Analysis
1,3-Benzodioxole-4-carboxylic acid has a molecular weight of 166.13 g/mol . Its physical and chemical properties are influenced by its structure, particularly the presence of the benzodioxole ring and the carboxylic acid group .
Wissenschaftliche Forschungsanwendungen
Synthese von fluoreszierenden Verbindungen
„1,3-Benzodioxol-4-carbonsäure“ wurde bei der Synthese einer Reihe fluoreszierender Carbonsäuren verwendet. Diese Verbindungen finden aufgrund ihrer fluoreszierenden Eigenschaften Anwendung in verschiedenen Bereichen wie Bioimaging und Diagnostik .
Umweltbioverarbeitung
Diese Verbindung wurde in Abwasserbehandlungsprozessen identifiziert, insbesondere bei der Biodegradation von Fungiziden. Sie dient als Kohlenstoffquelle in Bioreaktoren für mikrobielle Gemeinschaften, die an der Umweltreinigung beteiligt sind .
Organische Synthese
Carbonsäuren, einschließlich „this compound“, sind in der organischen Synthese von entscheidender Bedeutung. Sie werden zur Herstellung von Estern, Amiden und anderen Derivaten verwendet, die breite Anwendung in der Pharmazie, Kosmetik und Lebensmittelzusatzstoffen finden .
Elektroreduktive Alkylierungen
Die Verbindung ist an elektroreduktiven Alkylierungen von (Hetero)arenen beteiligt. Dieser Prozess ist wichtig für die Herstellung komplexer Moleküle mit potenziellen Anwendungen in der Arzneimittelentwicklung und Materialwissenschaft .
Chemische Forschung und Entwicklung
Sigma-Aldrich führt „this compound“ für Forschungs- und Entwicklungszwecke auf, was auf ihre Verwendung in chemischen Experimenten und der Synthese neuer Verbindungen hindeutet .
Prozessoptimierung
Es wurden Untersuchungen zur Verbesserung des Acylierungsprozesses von „1,3-Benzodioxol“ durchgeführt. Dies hat Auswirkungen auf die industrielle Chemie, wo Prozesseffizienz und -optimierung entscheidend sind .
Wirkmechanismus
Target of Action
It’s worth noting that benzodioxole derivatives have shown potent anti-amylase activity , suggesting that they may interact with enzymes such as amylase.
Mode of Action
It’s known that benzodioxole derivatives can interact with their targets, leading to changes in their function . For instance, they can inhibit the activity of enzymes like amylase .
Biochemical Pathways
Given the anti-amylase activity of benzodioxole derivatives , it’s plausible that they may affect carbohydrate metabolism by inhibiting the breakdown of complex sugars.
Result of Action
Benzodioxole derivatives have shown selectivity between cancer cells and normal cells , suggesting potential cytotoxic effects on cancer cells.
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Biochemische Analyse
Biochemical Properties
1,3-Benzodioxole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with bacterial enzymes, where it binds to the carboxylate group, inhibiting bacterial growth . This interaction prevents the formation of enzyme-substrate complexes, thereby inhibiting the enzymatic activity essential for bacterial survival. Additionally, 1,3-Benzodioxole-4-carboxylic acid has been shown to exhibit antibacterial properties by disrupting the bacterial cell wall synthesis .
Cellular Effects
1,3-Benzodioxole-4-carboxylic acid affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the growth of certain cancer cells by interfering with their proliferation mechanisms . The compound affects cell signaling pathways by modulating the activity of specific kinases and transcription factors, leading to altered gene expression profiles. This modulation can result in the suppression of oncogenes and the activation of tumor suppressor genes, thereby inhibiting cancer cell growth .
Molecular Mechanism
The molecular mechanism of 1,3-Benzodioxole-4-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of enzymes, preventing substrate binding and subsequent enzymatic reactions . This inhibition can lead to the accumulation of substrates and the depletion of products, disrupting metabolic pathways. Additionally, 1,3-Benzodioxole-4-carboxylic acid can activate or inhibit specific transcription factors, resulting in changes in gene expression that affect cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Benzodioxole-4-carboxylic acid change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 1,3-Benzodioxole-4-carboxylic acid remains stable under controlled conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound has been associated with sustained inhibition of bacterial growth and prolonged effects on cellular metabolism .
Dosage Effects in Animal Models
The effects of 1,3-Benzodioxole-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits bacterial growth . At higher doses, it can cause adverse effects, including toxicity and damage to vital organs . Threshold effects have been observed, where a specific dosage range is required to achieve the desired antibacterial effects without causing significant toxicity .
Metabolic Pathways
1,3-Benzodioxole-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites . The compound’s metabolic pathways include hydroxylation, carbonylation, and decarboxylation reactions, leading to the formation of intermediate metabolites . These metabolic transformations can affect the compound’s bioavailability and efficacy in biological systems .
Transport and Distribution
The transport and distribution of 1,3-Benzodioxole-4-carboxylic acid within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments . This localization can influence the compound’s activity and function within the cells .
Subcellular Localization
1,3-Benzodioxole-4-carboxylic acid exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of 1,3-Benzodioxole-4-carboxylic acid is crucial for its biochemical effects and therapeutic potential .
Eigenschaften
IUPAC Name |
1,3-benzodioxole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3H,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUAYOWCIUQXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308032 | |
| Record name | 1,3-benzodioxole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5768-39-8 | |
| Record name | 5768-39-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201536 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-benzodioxole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
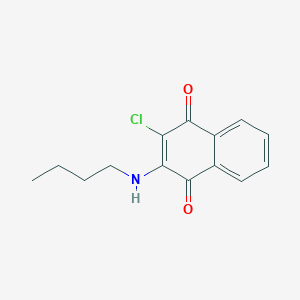
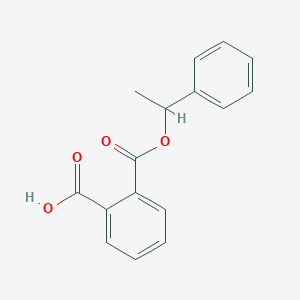
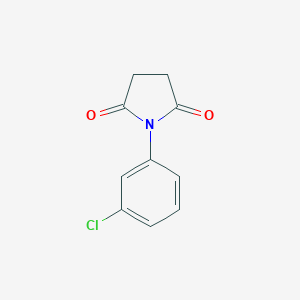

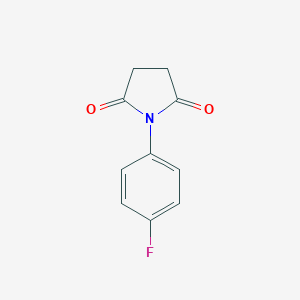

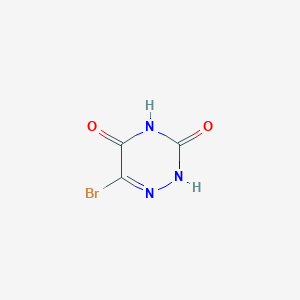
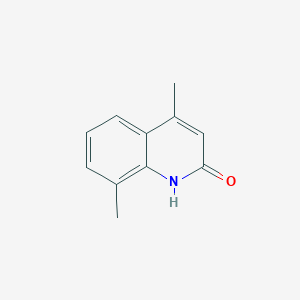
![2,2'-Bibenzo[b]thiophene](/img/structure/B188847.png)
![4-[(4-Butylphenyl)diazenyl]benzonitrile](/img/structure/B188848.png)
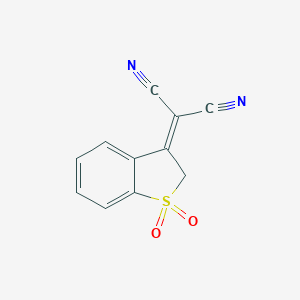
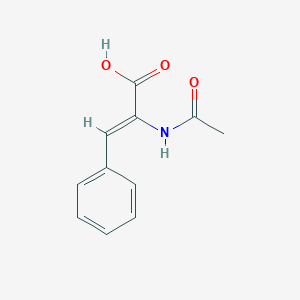
![2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B188851.png)

